molecular formula C17H11ClF4N2O2 B3004100 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1232837-26-1

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No. B3004100
CAS RN: 1232837-26-1
M. Wt: 386.73
InChI Key: CSBKCRQAQUEPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route includes the reaction of 3,5-dichloro-4-(difluoromethoxy)aniline with appropriate reagents to form the desired pyrazole ring system . Further details on the synthetic pathway would require a more in-depth investigation of relevant literature.


Molecular Structure Analysis

The molecular structure of 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole consists of a pyrazole core with two difluoromethoxyphenyl substituents. The chlorine atom and the chloro-substituted phenyl group contribute to its overall structure .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 222.38 g/mol .
  • Stability : Store at 2-8°C .

Safety and Hazards

  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory irritation .
  • Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with eyes and skin .

properties

IUPAC Name

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2O2/c18-13-14(9-3-1-5-11(7-9)25-16(19)20)23-24-15(13)10-4-2-6-12(8-10)26-17(21)22/h1-8,16-17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKCRQAQUEPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2)C3=CC(=CC=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.